molecular formula C11H5F3N2 B13011183 7-(Trifluoromethyl)quinoline-3-carbonitrile

7-(Trifluoromethyl)quinoline-3-carbonitrile

Cat. No.: B13011183
M. Wt: 222.17 g/mol
InChI Key: ZPRUCXVJDZVBHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethyl)quinoline-3-carbonitrile is a heterocyclic compound that features a quinoline ring substituted with a trifluoromethyl group at the 7th position and a cyano group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinoline-3-carbonitrile typically involves the cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives. This process can be carried out using conventional or microwave irradiation methods. The intramolecular cyclization is performed in nitrobenzene under reflux conditions, resulting in high yields of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of trifluoroacetimidoyl chloride derivatives and sodium hydride in acetonitrile, followed by cyclization under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)quinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinolines.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

7-(Trifluoromethyl)quinoline-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, quinoline-based molecules, including this compound, have been shown to target receptors such as c-Met, EGF, and VEGF, which are involved in carcinogenic pathways. These interactions can inhibit key signaling cascades like Ras/Raf/MEK and PI3K/AkT/mTOR, leading to antiproliferative effects .

Comparison with Similar Compounds

Uniqueness: 7-(Trifluoromethyl)quinoline-3-carbonitrile is unique due to the specific positioning of the trifluoromethyl and cyano groups, which impart distinct electronic and steric properties. These features make it particularly valuable in the design of new pharmaceuticals and materials with enhanced performance characteristics .

Properties

Molecular Formula

C11H5F3N2

Molecular Weight

222.17 g/mol

IUPAC Name

7-(trifluoromethyl)quinoline-3-carbonitrile

InChI

InChI=1S/C11H5F3N2/c12-11(13,14)9-2-1-8-3-7(5-15)6-16-10(8)4-9/h1-4,6H

InChI Key

ZPRUCXVJDZVBHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C#N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.